molecular formula C5H14Cl2N2 B2983419 (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride CAS No. 141449-84-5

(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride

Cat. No. B2983419
CAS RN: 141449-84-5
M. Wt: 173.08
InChI Key: XHVYAOXNULEUHH-CIFXRNLBSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of “(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol” was achieved by a 1,3-dipolar cycloaddition reaction . Another compound, “(3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-ß-oxo-1-piperidine propanenitrile”, was synthesized through a stereoselective cyclization of acyclic intermediates .

Scientific Research Applications

Nucleophilic Reactivities

Research by Ammer et al. (2010) explored the kinetics of reactions involving tertiary amines, including N-methylpyrrolidine, with benzhydrylium ions. This study contributes to understanding the nucleophilic reactivities of tertiary alkylamines, highlighting the compound's role in kinetics and reaction mechanisms within organic synthesis (Ammer, Baidya, Kobayashi, & Mayr, 2010).

Asymmetric Michael Additions

Ruiz-Olalla et al. (2015) discussed the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions, as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This research illustrates the compound's application in enhancing the enantioselectivity of significant organic reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Aggregates with Alkyllithium

A study by Corruble et al. (2002) investigated the complexes between methyllithium and chiral 3-aminopyrrolidine lithium amides. The findings provide insight into the control of topology through a single asymmetric center and the implications for enantioselective alkylation of aromatic aldehydes by alkyllithiums (Corruble, Davoust, Desjardins, Fressigné, Giessner-Prettre, Harrison-Marchand, Houte, Lasne, Maddaluno, Oulyadi, & Valnot, 2002).

PARP Inhibitor Discovery

Penning et al. (2009) described the discovery of a PARP inhibitor with a methyl-substituted quaternary center, showcasing the compound's potential in cancer treatment through enzyme inhibition (Penning, Zhu, Gandhi, Gong, Liu, Shi, Klinghofer, Johnson, Donawho, Frost, Bontcheva-Diaz, Bouska, Osterling, Olson, Marsh, Luo, & Giranda, 2009).

properties

IUPAC Name

(3R,4R)-4-methylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4-,5+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVYAOXNULEUHH-CIFXRNLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H]1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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